molecular formula C22H22NO5S- B14387599 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate CAS No. 88380-96-5

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate

Cat. No.: B14387599
CAS No.: 88380-96-5
M. Wt: 412.5 g/mol
InChI Key: DZTAYRMFCNVNIR-UHFFFAOYSA-M
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Description

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate is a compound known for its fluorescent properties. It is derived from dansyl chloride, a reagent widely used in biochemical applications for labeling amino acids, peptides, and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate typically involves the reaction of dansyl chloride with phenylpropyl carbonate under controlled conditions. Dansyl chloride is prepared by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include primary and secondary amines. The reaction typically occurs under mild conditions.

    Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions are fluorescent sulfonamide adducts, which are useful in various biochemical applications .

Mechanism of Action

The compound exerts its effects through its ability to form stable fluorescent adducts with primary and secondary amines. This reaction is facilitated by the sulfonyl chloride group, which reacts with the amino groups to form sulfonamide bonds. The fluorescence properties of the resulting adducts are used to study protein folding, dynamics, and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate is unique due to its specific structure, which combines the fluorescent properties of dansyl chloride with the stability and reactivity of phenylpropyl carbonate. This makes it particularly useful in applications requiring stable and highly fluorescent labeling reagents.

Properties

CAS No.

88380-96-5

Molecular Formula

C22H22NO5S-

Molecular Weight

412.5 g/mol

IUPAC Name

[3-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-1-phenylpropyl] carbonate

InChI

InChI=1S/C22H23NO5S/c1-23(2)19-12-6-11-18-17(19)10-7-13-21(18)29(26,27)15-14-20(28-22(24)25)16-8-4-3-5-9-16/h3-13,20H,14-15H2,1-2H3,(H,24,25)/p-1

InChI Key

DZTAYRMFCNVNIR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCC(C3=CC=CC=C3)OC(=O)[O-]

Origin of Product

United States

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